1,3,5-Triphenylformazan

Vue d'ensemble

Description

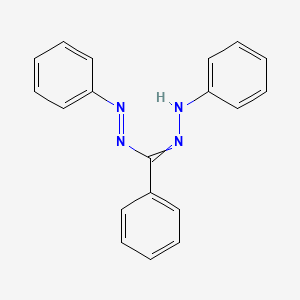

1,3,5-Triphenylformazan is an organic compound with the molecular formula C19H16N4 and a molecular weight of 300.36 g/mol . It is a member of the formazan family, which are known for their vibrant colors and applications as dyes and indicators. This compound was first described in 1884 by Pinner .

Méthodes De Préparation

1,3,5-Triphenylformazan can be synthesized through the reaction of benzaldehyde with phenylhydrazine in the presence of a base . The reaction typically involves heating the reactants under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

1,3,5-Triphenylformazan undergoes various chemical reactions, including:

Reduction: It can be reduced to its corresponding hydrazine derivative.

Oxidation: It can be oxidized to form tetrazolium salts.

Substitution: It can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include dimethyl sulfoxide and various oxidizing or reducing agents. Major products formed from these reactions include tetrazolium salts and hydrazine derivatives .

Applications De Recherche Scientifique

1,3,5-Triphenylformazan has several scientific research applications:

Chemistry: Used as a redox indicator and in the synthesis of other organic compounds.

Biology: Employed in assays to measure cell viability and metabolic activity.

Medicine: Investigated for its potential use in diagnostic assays.

Industry: Utilized as a dye and in the production of colored indicators for various metal ions.

Mécanisme D'action

The mechanism of action of 1,3,5-Triphenylformazan involves its redox properties. It can undergo reduction to form colored formazans, which are used as indicators in various assays. The molecular targets and pathways involved include interactions with cellular redox systems and enzymes .

Comparaison Avec Des Composés Similaires

1,3,5-Triphenylformazan can be compared with other formazans such as:

- 3-(p-nitrophenyl)-1,5-diphenylformazan

- 3-(m-nitrophenyl)-1,5-diphenylformazan

These compounds share similar redox properties but differ in their specific applications and reactivity. This compound is unique due to its stability and vibrant color, making it particularly useful as a dye and indicator .

Activité Biologique

1,3,5-Triphenylformazan (TPF) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of TPF, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an azo group (–N=N–) and a hydrazone group (–C=N–N–). These functional groups contribute to its photochromic properties and allow for isomerization upon light excitation. TPF can be synthesized from 2,3,5-triphenyltetrazolium chloride (TTC), resulting in a color change from colorless to red, indicative of its reduction capabilities in biological systems .

Mechanisms of Biological Activity

TPF exhibits various biological activities attributed to its redox properties and ability to interact with cellular components. Notable mechanisms include:

- Antioxidant Activity : TPF functions as an antioxidant by scavenging free radicals, thus protecting cells from oxidative stress. Studies have shown that it can reduce reactive oxygen species (ROS) levels in vitro .

- Antimicrobial Properties : TPF has demonstrated efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth through redox cycling .

- Anticancer Effects : Research indicates that TPF can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. It has shown promise in targeting specific cancer types, including breast and lung cancers .

Case Studies and Research Findings

- Antitubercular Activity : A study evaluated the antitubercular properties of functionalized formazans, including TPF derivatives. Results indicated that certain derivatives exhibited over 90% inhibition against Mycobacterium tuberculosis H37Rv at low concentrations, suggesting potential for developing new antitubercular agents .

- Antioxidant Evaluation : In a comparative study assessing the antioxidant activity of various formazans, TPF was found to significantly reduce lipid peroxidation in cellular models. This suggests its potential role in preventing cellular damage associated with oxidative stress .

- Photodynamic Therapy : TPF's ability to generate reactive oxygen species upon light activation has been explored for use in photodynamic therapy (PDT). It has been shown to effectively target tumor cells when combined with light exposure, leading to enhanced therapeutic outcomes .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

531-52-2 |

|---|---|

Formule moléculaire |

C19H16N4 |

Poids moléculaire |

300.4 g/mol |

Nom IUPAC |

N'-anilino-N-phenyliminobenzenecarboximidamide |

InChI |

InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19+,23-21? |

Clé InChI |

BEIHVSJTPTXQGB-QIXACUJNSA-N |

SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |

SMILES isomérique |

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |

Key on ui other cas no. |

531-52-2 |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

1,3,5-triphenylformazan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triphenylformazan?

A1: The molecular formula of triphenylformazan is C19H16N4, and its molecular weight is 296.36 g/mol.

Q2: What are the key spectroscopic characteristics of triphenylformazan?

A2: Triphenylformazan exhibits distinct spectroscopic features:

- UV-Vis Spectroscopy: Shows characteristic absorption bands in the visible region, responsible for its color. These bands arise from electronic transitions within the formazan system, with significant charge transfer character in the near-UV region. [, ]

- NMR Spectroscopy: Confirms the highly delocalized nature of the formazan system and helps elucidate its various isomeric forms. []

- IR and Raman Spectroscopy: Provides information about the vibrational modes of the molecule, including those associated with the azo and hydrazone groups, and the influence of intramolecular hydrogen bonding. []

Q3: What is the most stable isomer of triphenylformazan?

A3: The most stable isomer of triphenylformazan in the solid state is the anti, s-trans configuration. This isomer is also dominant in solution. []

Q4: What causes the photochromic behavior of triphenylformazan?

A4: Triphenylformazan exhibits photochromism due to isomerization processes occurring in both the azo and hydrazone groups upon light irradiation. The molecule can exist in various forms, each with different colors and absorption spectra. [, , , ]

Q5: What is the role of excited-state proton transfer in the photochromism of triphenylformazan?

A5: Resonance Raman studies suggest that excited-state proton transfer is the initial photoevent in the photochromism of triphenylformazan. This process triggers the isomerization around the N=N double bond. []

Q6: How does the solvent environment affect the photochemistry of triphenylformazan?

A6: The solvent environment significantly influences the thermal and photochemical isomerization kinetics of triphenylformazan. For example, the presence of even trace amounts of protic or aprotic co-solvents in toluene solutions can drastically affect the thermal anti-syn relaxation rate of the C=N bond. [, ]

Q7: How fast are the photochemical processes in triphenylformazan?

A7: Time-resolved spectroscopy studies have revealed that the photochemical processes in triphenylformazan occur over a wide range of timescales, from femtoseconds to seconds, depending on the specific isomerization step and the environment. []

Q8: How is triphenylformazan typically synthesized?

A8: Triphenylformazan can be synthesized by reacting benzaldehyde phenylhydrazone with benzenediazonium ion. The reaction mechanism involves an initial addition step of the diazonium ion onto the phenylhydrazone. []

Q9: What is the role of crown ether assisted solid-liquid phase-transfer catalysis in formazan synthesis?

A9: Crown ether assisted solid-liquid phase-transfer catalysis can be used to promote the formation of 3-n-alkyl-substituted triphenylformazans from the reaction of triphenylformazan with n-alkyl bromides. []

Q10: How can 2,3,5-triphenyltetrazolium chloride be converted into triphenylformazan?

A10: 2,3,5-Triphenyltetrazolium chloride can be converted into triphenylformazan through both enzymatic and photochemical reduction processes. [, ]

Q11: How is triphenylformazan used in biological assays?

A11: Triphenylformazan is a product of the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) by dehydrogenase enzymes. This reaction is utilized in TTC assays to indicate cellular respiration and cell growth. [, , ]

Q12: How is triphenylformazan used to determine seed viability?

A12: In seed viability tests, viable seeds reduce the colorless TTC to red-colored triphenylformazan, allowing for the visual identification of living tissues. [, ]

Q13: Can triphenylformazan be used as a pH-sensitive material?

A13: Yes, triphenylformazan nanoparticles stabilized by amphiphilic aromatic polymers have been shown to be pH-sensitive. They exhibit different properties depending on the pH of the environment and can be reversibly turned into macroprecipitates. []

Q14: Can triphenylformazan form complexes with metal ions?

A14: Yes, triphenylformazan can act as a ligand and form complexes with various metal ions, particularly transition metals like copper and cobalt. [, , , , , ]

Q15: How does the structure of the formazan ligand affect the properties of its metal complexes?

A15: The electronic and steric properties of substituents on the phenyl rings of the formazan can significantly influence the stability, structure, and spectroscopic properties of the resulting metal complexes. [, , , ]

Q16: Have computational methods been used to study triphenylformazan?

A16: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the structure, energetics, and reactivity of triphenylformazan and its derivatives. []

Q17: Can computational modeling predict the properties of novel formazan derivatives?

A17: Yes, computational models can be developed to establish structure-activity relationships (SAR) and predict the properties of new formazan derivatives, guiding the design of compounds with desired characteristics. []

Q18: What analytical techniques are commonly used to characterize and quantify triphenylformazan?

A18: Various analytical methods are employed for the characterization and quantification of triphenylformazan:

- Spectrophotometry: Used to measure the absorbance of triphenylformazan solutions at specific wavelengths, allowing for quantification and kinetic studies. [, , , ]

- Chromatography (e.g., HPLC): Can be used to separate and quantify triphenylformazan and its derivatives in complex mixtures. []

- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of the compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.